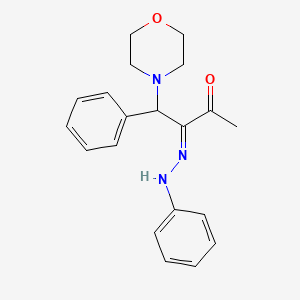![molecular formula C19H16N2O2 B15283522 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B15283522.png)
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminoacetophenone, followed by cyclization in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts such as indium(III) chloride or other Lewis acids are often employed to facilitate the cyclization process .
化学反応の分析
Types of Reactions
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antileishmanial, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. For example, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathway. The compound may also interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with diverse biological activities.
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: A closely related compound with similar pharmacological properties.
4-methoxyphenyl derivatives: Compounds with similar substituents that exhibit comparable biological activities.
Uniqueness
2-(4-methoxyphenyl)-9-methyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is unique due to its specific combination of functional groups, which confer distinct biological activities. Its methoxyphenyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-9-methyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H16N2O2/c1-12-15-5-3-4-6-16(15)20-17-11-21(19(22)18(12)17)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3 |
InChIキー |
BIBWBHNYHPIMGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C13)CN(C2=O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)
![3-(3-Methoxyphenyl)-6-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283449.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
![methyl 2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283505.png)
![3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B15283514.png)
![1-({6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-2-(pyridin-2-yl)-1H-benzimidazole](/img/structure/B15283529.png)
![N-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzyl}(2-thienyl)methanamine](/img/structure/B15283534.png)
